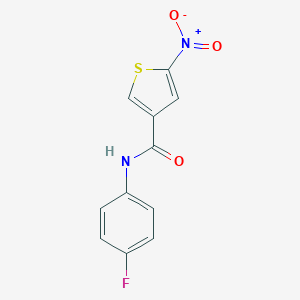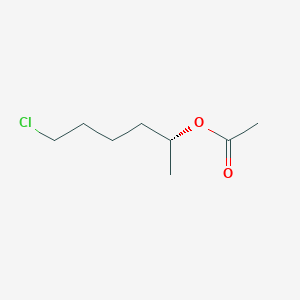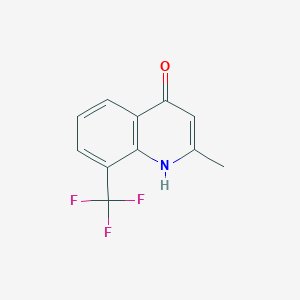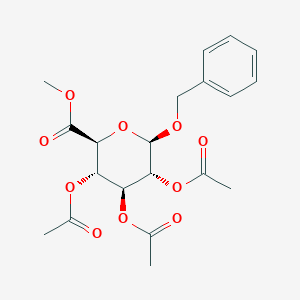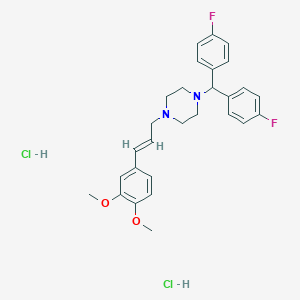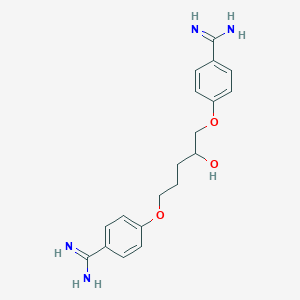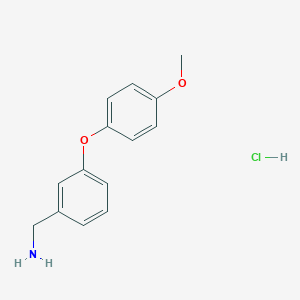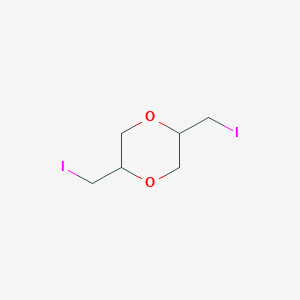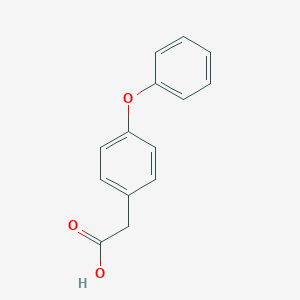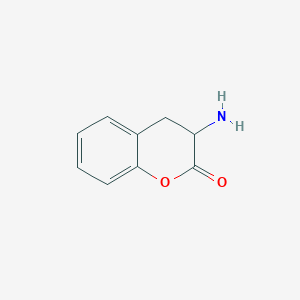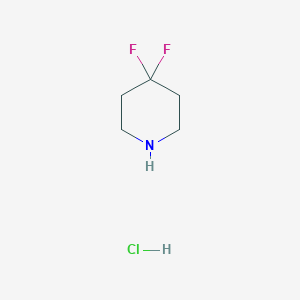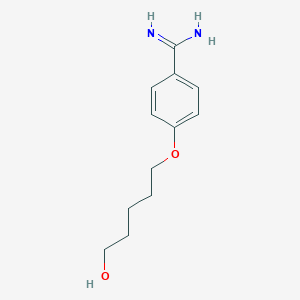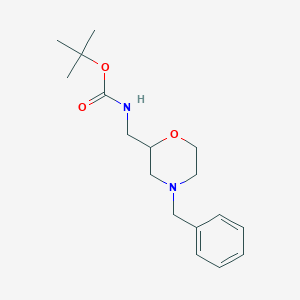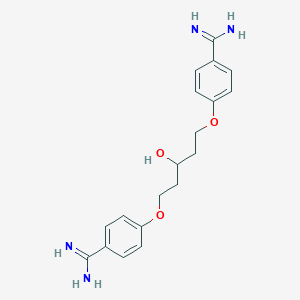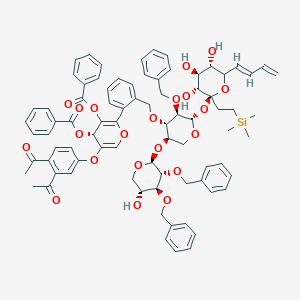
Xylotetraose derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylotetraose derivative is a carbohydrate molecule that is derived from xylan, which is a natural polymer found in plant cell walls. This molecule has been the subject of extensive research due to its potential applications in various fields, including medicine, biotechnology, and biochemistry. In
Wirkmechanismus
The mechanism of action of xylotetraose derivative is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to its physiological effects.
Biochemische Und Physiologische Effekte
Xylotetraose derivative has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the immune system. It has also been shown to improve gut health by promoting the growth of beneficial bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using xylotetraose derivative in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential variability due to differences in the source of xylan and the method of synthesis.
Zukünftige Richtungen
There are several future directions for the study of xylotetraose derivative. These include the development of new synthesis methods, the exploration of its potential applications in medicine and biotechnology, and the study of its mechanism of action and physiological effects in more detail. Additionally, the potential use of xylotetraose derivative as a prebiotic for improving gut health is an area of active research.
Synthesemethoden
The synthesis of xylotetraose derivative can be achieved through several methods, including enzymatic hydrolysis, chemical synthesis, and microbial fermentation. Enzymatic hydrolysis involves the use of enzymes to break down xylan into smaller oligosaccharides, including xylotetraose. Chemical synthesis involves the use of chemical reactions to synthesize xylotetraose from simpler molecules. Microbial fermentation involves the use of microorganisms to produce xylotetraose from xylan.
Wissenschaftliche Forschungsanwendungen
Xylotetraose derivative has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In biotechnology, it has been used as a substrate for the production of biofuels and other value-added products. In biochemistry, it has been used as a model molecule for studying the structure and function of carbohydrates.
Eigenschaften
CAS-Nummer |
140222-29-3 |
|---|---|
Produktname |
Xylotetraose derivative |
Molekularformel |
C81H86O21Si |
Molekulargewicht |
1423.6 g/mol |
IUPAC-Name |
[(4S)-3-benzoyloxy-2-[2-[[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-6-[(1E)-buta-1,3-dienyl]-3,4,5-trihydroxy-2-(2-trimethylsilylethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-3-phenylmethoxyoxan-4-yl]oxymethyl]phenyl]-5-(3,4-diacetylphenoxy)-4H-pyran-4-yl] benzoate |
InChI |
InChI=1S/C81H86O21Si/c1-7-8-38-64-67(85)68(86)76(87)81(101-64,41-42-103(4,5)6)102-80-75(92-46-55-30-18-11-19-31-55)71(65(50-96-80)98-79-74(91-45-54-28-16-10-17-29-54)70(63(84)48-95-79)90-44-53-26-14-9-15-27-53)93-47-58-36-24-25-37-61(58)69-73(100-78(89)57-34-22-13-23-35-57)72(99-77(88)56-32-20-12-21-33-56)66(49-94-69)97-59-39-40-60(51(2)82)62(43-59)52(3)83/h7-40,43,49,63-65,67-68,70-72,74-76,79-80,84-87H,1,41-42,44-48,50H2,2-6H3/b38-8+/t63-,64?,65-,67-,68+,70+,71+,72+,74-,75-,76-,79+,80+,81+/m1/s1 |
InChI-Schlüssel |
MFAFGYSWBDPBHB-GYFIFSNJSA-N |
Isomerische SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5CO[C@H]6[C@@H](CO[C@H]([C@@H]6OCC7=CC=CC=C7)O[C@]8([C@@H]([C@H]([C@@H](C(O8)/C=C/C=C)O)O)O)CC[Si](C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Synonyme |
2-(trimethylsilyl)ethyl O-(2,3-di-O-benzylxylopyranosyl)(1-4)-O-(2,3-di-O-benzoylxylopyranosyl)-(1-4)-O-(2,3-di-O-benzylxylopyranosyl)-(1-4)-2,3-di-O-benzoylxylopyranoside xylotetraose derivative |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



